
N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide
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Overview
Description
N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes benzamido, chlorophenyl, and dichlorobenzamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-amino-4-chlorobenzoic acid with benzoyl chloride to form 3-benzamido-4-chlorobenzoic acid. This intermediate is then reacted with 2,5-dichlorobenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-benzamido-4-chlorophenyl)-2,4-dinitrobenzamide
- N-(3-benzamido-4-chlorophenyl)-4-nitrobenzamide
- N-(3-benzamido-4-chlorophenyl)-4-methyl-3,5-dinitrobenzamide
Uniqueness
N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide is unique due to its specific substitution pattern and the presence of both benzamido and dichlorobenzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide structure with two chlorinated phenyl groups, which contributes to its unique reactivity and biological properties. The presence of the benzamido group enhances its interaction with various biological targets, making it a candidate for drug development.
The mechanism of action of this compound involves its ability to bind to specific enzymes and receptors. The chlorinated phenyl groups play a critical role in these interactions, influencing various biochemical pathways. Research indicates that this compound may exhibit enzyme inhibition properties, which is crucial for its potential therapeutic applications in oncology and antimicrobial research.
Biological Activities
1. Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent .
2. Anticancer Properties
The compound has also been explored for its anticancer effects. In vitro studies have indicated that it may inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. For example, research has demonstrated significant cytotoxic effects against various cancer cell lines .
Research Findings and Case Studies
Several studies have reported on the biological activity of this compound:
- Study 1: A study focused on the compound's interaction with specific molecular targets revealed that it effectively inhibited enzyme activity related to cancer progression. The results indicated a dose-dependent response in cancer cell lines, with IC50 values suggesting potent activity at low concentrations .
- Study 2: Another investigation highlighted the compound's antimicrobial efficacy against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition comparable to established antibiotics.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
N-(3-benzamido-4-chlorophenyl)-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O2/c21-13-6-8-16(22)15(10-13)20(27)24-14-7-9-17(23)18(11-14)25-19(26)12-4-2-1-3-5-12/h1-11H,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMUPCQKLHULQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.